molecular formula C13H16ClNO3 B2363181 Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride CAS No. 2413870-00-3

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride

Cat. No. B2363181
CAS RN: 2413870-00-3
M. Wt: 269.73
InChI Key: PJUQXNDBZMTWEH-UHFFFAOYSA-N
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Description

“Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride” is a chemical compound with the CAS Number: 2413870-00-3 . It has a molecular weight of 269.73 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A method for synthesizing similar compounds involves reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . This method has been found to yield good results (53–85%) . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3.ClH/c1-3-7-16-13 (15)11-5-4-6-12 (8-11)17-9-10 (2)14;/h1,4-6,8,10H,7,9,14H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 269.73 .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c1-3-7-16-13(15)11-5-4-6-12(8-11)17-9-10(2)14;/h1,4-6,8,10H,7,9,14H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMSPKUNBINHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C(=O)OCC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynyl 3-(2-aminopropoxy)benzoate;hydrochloride

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